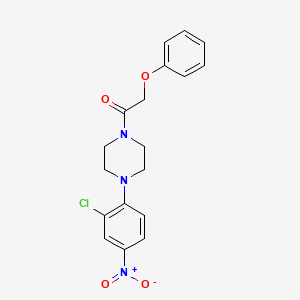
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, also known as ACTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease states. Additionally, its relatively simple synthesis method and moderate yield make it a cost-effective compound to produce. However, one limitation of using N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide and its potential applications in the treatment of various cancers. Finally, there is a need for the development of more effective delivery methods for N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide to overcome its limited solubility in water.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-2-aminobenzamide with acetic anhydride to form N-(4-acetylphenyl)-4-chloro-2-aminobenzamide. This intermediate is then reacted with sodium azide to yield N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide. The overall yield of this synthesis is approximately 50%.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase activity.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-10(23)11-2-5-13(6-3-11)19-16(24)14-7-4-12(17)8-15(14)22-9-18-20-21-22/h2-9H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXOFWXXCUNRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5090882.png)
![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)


